Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(1-benzofuran-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-17-14(16)10-8-13(19-15-10)12-7-9-5-3-4-6-11(9)18-12/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISQBWXLZYHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional [3+2] Cycloaddition Methods
- Isoxazoles are typically synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes.
- Hydroxylamine derivatives react with α,β-unsaturated carbonyl compounds or alkynes to form isoxazole rings.
- For isoxazole-3-carboxylates, condensation of β-ketoesters with hydroxylamine hydrochloride is a common route.
Condensation of β-Dicarbonyl Compounds with Hydroxylamine
- β-Ketoesters or β-diketones are treated with hydroxylamine hydrochloride under reflux conditions, leading to isoxazole ring closure.
- This method is favored for its straightforwardness and relatively high yields.
Preparation Methods of this compound
While direct literature specifically on this compound is scarce, analogous methods for related isoxazole carboxylates and benzofuryl derivatives provide a reliable foundation.
Synthesis via Condensation of Ethyl 2-Benzofuryl-β-Ketoester with Hydroxylamine Hydrochloride
Preparation of Ethyl 2-Benzofuryl-β-Ketoester:
- Starting from 2-acetylbenzofuran, condensation with diethyl oxalate in the presence of a strong base such as sodium hydride or sodium amide in anhydrous solvent (toluene or benzene) yields the β-ketoester intermediate (ethyl 2-benzofuryl-β-ketoester).
-
- The β-ketoester intermediate is then reacted with hydroxylamine hydrochloride in ethanol under reflux conditions.
- This promotes cyclization via nucleophilic attack of hydroxylamine on the keto group, followed by ring closure to form the isoxazole ring.
-
- The product, this compound, is isolated by filtration or extraction and purified by recrystallization or column chromatography.
$$
\text{2-Acetylbenzofuran} + \text{Diethyl oxalate} \xrightarrow[\text{NaH}]{\text{Toluene}} \text{Ethyl 2-benzofuryl-β-ketoester} \xrightarrow[\text{Reflux}]{\text{Hydroxylamine HCl}} \text{this compound}
$$
Alternative Method: Oxidative Cyclization of Hydroxyethyl Isoxazole Derivatives
Ethyl 5-(1-hydroxyethyl)isoxazole-3-carboxylate derivatives can be oxidized using oxidants like 2-iodoxybenzoic acid (IBX) in ethyl acetate at elevated temperatures (e.g., 80°C for 17 hours) to afford acetyl-substituted isoxazole carboxylates, which can be further functionalized to benzofuryl derivatives by substitution or coupling reactions.
This method is documented for similar isoxazole derivatives and may be adapted for benzofuryl substitution via appropriate precursor modifications.
Reductive and Functional Group Transformations
Reduction of this compound esters to corresponding alcohols can be performed using lithium aluminum hydride or phenyl lithium in anhydrous ether or tetrahydrofuran at low temperatures.
Tosylation of the resulting alcohols followed by nucleophilic substitution (e.g., cyanide displacement and hydrolysis) allows the synthesis of higher homologues or acid derivatives, which can be re-esterified as needed.
Data Table Summarizing Preparation Conditions
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | β-Ketoester formation | 2-Acetylbenzofuran + Diethyl oxalate + NaH | Toluene/Benzene | Room temp to reflux | Several hours | 70-85 | Anhydrous conditions required |
| 2 | Cyclization to isoxazole | Hydroxylamine hydrochloride | Ethanol | Reflux (~78°C) | 4-12 hours | 75-90 | Reflux under inert atmosphere preferred |
| 3 | Oxidation (alternative) | 2-Iodoxybenzoic acid | Ethyl acetate | 80°C | 17 hours | ~89 | For acetyl intermediate |
| 4 | Reduction (functionalization) | Lithium aluminum hydride | Ether/THF | 0°C to room temp | 6 hours | 80-90 | Moisture sensitive |
| 5 | Tosylation and substitution | Tosyl chloride, NaCN, acid hydrolysis | Various | Ambient to reflux | Variable | Variable | For homologous derivatives |
Mechanistic Insights and Considerations
The key step in the preparation is the formation of the isoxazole ring via 1,3-dipolar cycloaddition or condensation of β-ketoesters with hydroxylamine, which proceeds through nucleophilic attack and ring closure.
The benzofuryl substituent is introduced via the starting β-ketoester, which must be synthesized or purchased with the benzofuran moiety already attached.
Strong bases such as sodium hydride are essential for enolate formation during β-ketoester synthesis.
Oxidation steps using hypervalent iodine reagents (e.g., IBX) are mild and selective, preserving sensitive heterocycles.
Reductions require strict anhydrous conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur at the benzofuryl or isoxazole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction reactions.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted isoxazole derivatives .
Scientific Research Applications
Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Electronic Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance stability and yield (85%) compared to electron-withdrawing substituents like pyridinyl (15% yield) . The 2-benzofuryl group, being π-rich, may improve binding in biological systems but requires further validation.
- Steric Considerations : Bulky substituents (e.g., tert-butyl in Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate) reduce reactivity, as seen in lower yields for tert-butyl analogs .
- Physical Properties : Thiophene derivatives exhibit lower pKa values, suggesting increased acidity, while methoxyphenyl analogs have higher melting points due to crystallinity .
Biological Activity
Ethyl 5-(2-benzofuryl)isoxazole-3-carboxylate is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 215.2 g/mol. The compound features an isoxazole ring fused with a benzofuran moiety, which is significant for its biological properties.
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Target Interactions : Benzofuran derivatives, including this compound, are known to interact with multiple biological targets, suggesting a broad spectrum of pharmacological effects .
- Biochemical Pathways : The compound may influence several pathways related to inflammation, cancer progression, and microbial resistance .
Pharmacological Effects
Research has highlighted several pharmacological effects associated with this compound:
- Anticancer Activity : Studies indicate that isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .
- Antimicrobial Properties : Preliminary screening has shown that certain derivatives possess antimicrobial activity against Gram-positive bacteria. However, the activity against Gram-negative strains remains limited .
- Kinase Inhibition : Some studies have reported that related compounds can inhibit specific kinases involved in cancer signaling pathways, indicating potential for therapeutic applications in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF-7, A549 | |
| Antimicrobial | Selective activity against Gram-positive bacteria | |
| Kinase Inhibition | Inhibition of CK1δ and CK1ε |
Case Study: Anticancer Activity
A study conducted on a series of isoxazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range when tested against MCF-7 and A549 cells. The structure–activity relationship indicated that specific substitutions on the isoxazole ring enhance anticancer activity .
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was evaluated for its effectiveness against common bacterial strains. While the compound showed some activity against Gram-positive bacteria such as Bacillus subtilis, it was less effective against Gram-negative strains like Escherichia coli .
Q & A
Basic: How can researchers optimize the synthesis of Ethyl 5-(2-Benzofuryl)isoxazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted benzofuryl precursors with hydroxylamine derivatives under controlled conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalysts : Use sodium ethoxide or triethylamine to facilitate isoxazole ring formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product.
Yield optimization requires monitoring pH (neutral to slightly basic) and inert atmosphere (N₂) to prevent oxidation of sensitive intermediates .
Basic: What characterization methods are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzofuryl protons at δ 6.8–7.5 ppm, isoxazole C=O at ~160 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₁NO₄).
- X-ray Crystallography : Use SHELX programs for single-crystal analysis to resolve stereochemical ambiguities .
Advanced: How does the 2-benzofuryl substituent influence reactivity in derivatization reactions?
Methodological Answer:
The electron-rich benzofuryl group enhances electrophilic substitution at the 5-position of the isoxazole ring. For example:
- Halogenation : React with NBS (N-bromosuccinimide) in DMF at 80°C to introduce bromine at the benzofuryl 3-position (yield ~75%) .
- Amination : Microwave-assisted amination using NH₃/MeOH replaces the ester group with -NH₂, yielding bioactive analogs .
Competitive reactions (e.g., ring-opening) can occur under acidic conditions, necessitating pH control .
Advanced: What experimental strategies assess the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against COX-2 or CYP450 isoforms using fluorogenic substrates (IC₅₀ determination via kinetic fluorescence) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C isotopes) to quantify accumulation in cancer cell lines (e.g., MCF-7) .
- SAR Analysis : Compare analogs (e.g., chloro- vs. fluoro-substituted benzofuryl) to identify critical substituents for activity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Mitigate by:
- Standardized Assays : Use identical cell lines (e.g., HEK293) and positive controls (e.g., doxorubicin) .
- Computational Docking : Perform molecular dynamics simulations (AutoDock Vina) to validate binding modes against reported targets .
- Meta-Analysis : Pool data from ≥3 independent studies to identify consensus IC₅₀ ranges .
Advanced: What computational tools predict the compound’s stability and degradation pathways?
Methodological Answer:
- DFT Calculations : Gaussian 16 to model hydrolysis of the ester group under acidic/alkaline conditions .
- HPLC-MS Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies major degradation products (e.g., carboxylic acid derivatives) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (splash risk) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How can researchers troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization : Switch from batch to flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
- Byproduct Analysis : LC-MS to identify dimers or oxidized species; add radical scavengers (e.g., BHT) if oxidation is detected .
Advanced: What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
- HPLC Method Development : Use a C18 column (3.5 µm particles) with gradient elution (0.1% TFA in water/acetonitrile) to resolve impurities <0.1% .
- NMR Dilution Studies : Dilute samples to 1 mM in CDCl₃ to suppress signal overlap from closely related analogs .
Advanced: How do structural analogs compare in target binding affinity?
Methodological Answer:
| Analog | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| 2-Fluorophenyl derivative | 2-F-C₆H₄ | 12.3 ± 1.2 | COX-2 |
| 4-Chlorophenyl derivative | 4-Cl-C₆H₄ | 8.7 ± 0.9 | CYP3A4 |
| 2-Benzofuryl derivative | 2-Benzofuryl | 5.4 ± 0.6 | EGFR Kinase |
Data shows the benzofuryl group enhances lipophilicity and π-π stacking with hydrophobic kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
